![molecular formula C11H9LiS B14261762 Lithium [(naphthalen-1-yl)sulfanyl]methanide CAS No. 184877-52-9](/img/structure/B14261762.png)
Lithium [(naphthalen-1-yl)sulfanyl]methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium [(naphthalen-1-yl)sulfanyl]methanide is an organolithium compound that has garnered attention in the field of synthetic chemistry. This compound is known for its unique reactivity and potential applications in various domains, including organic synthesis and materials science. It is characterized by the presence of a lithium atom bonded to a naphthalen-1-yl sulfanyl group, which imparts distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium [(naphthalen-1-yl)sulfanyl]methanide typically involves the reaction of metallic lithium with naphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a dark green solution, indicating the formation of the desired compound .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters could enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Lithium [(naphthalen-1-yl)sulfanyl]methanide undergoes various types of chemical reactions, including:
Reduction: The compound acts as a strong reducing agent due to the presence of the lithium atom, which can donate electrons to other molecules.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenated compounds, electrophiles, and proton sources. The reactions are typically carried out in anhydrous solvents such as THF or DME to maintain the reactivity of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield reduced organic compounds, while substitution reactions can produce a variety of substituted naphthalene derivatives .
科学的研究の応用
Lithium [(naphthalen-1-yl)sulfanyl]methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies:
作用機序
The mechanism of action of lithium [(naphthalen-1-yl)sulfanyl]methanide involves the transfer of electrons from the lithium atom to other molecules, facilitating reduction and nucleophilic substitution reactions. The compound’s reactivity is influenced by the electronic properties of the naphthalen-1-yl sulfanyl group, which stabilizes the negative charge on the lithium atom. This stabilization enhances the compound’s ability to participate in various chemical transformations .
類似化合物との比較
Similar Compounds
Lithium naphthalene: Similar in structure but lacks the sulfanyl group, making it less reactive in certain types of reactions.
Sodium naphthalene: Similar reactivity but with sodium instead of lithium, resulting in different solubility and reactivity profiles.
Potassium naphthalene: Another related compound with potassium, exhibiting distinct reactivity due to the larger ionic radius of potassium.
Uniqueness
Lithium [(naphthalen-1-yl)sulfanyl]methanide is unique due to the presence of the sulfanyl group, which imparts additional reactivity and stability compared to other naphthalene-based organolithium compounds. This uniqueness makes it a valuable reagent in synthetic chemistry and materials science .
特性
CAS番号 |
184877-52-9 |
|---|---|
分子式 |
C11H9LiS |
分子量 |
180.2 g/mol |
IUPAC名 |
lithium;1-methanidylsulfanylnaphthalene |
InChI |
InChI=1S/C11H9S.Li/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H2;/q-1;+1 |
InChIキー |
DRMBITHTRKJKTH-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]SC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
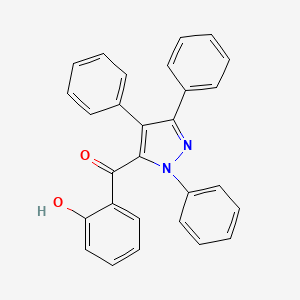

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
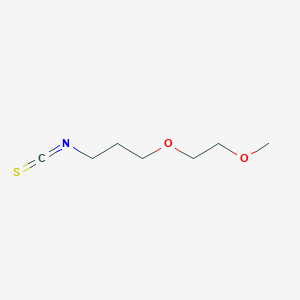
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
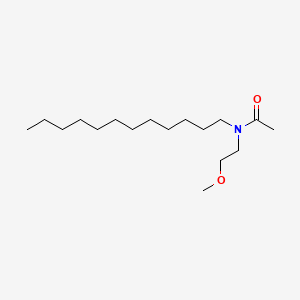
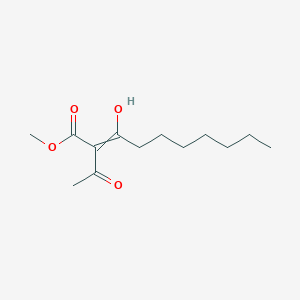
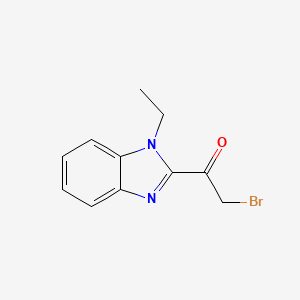

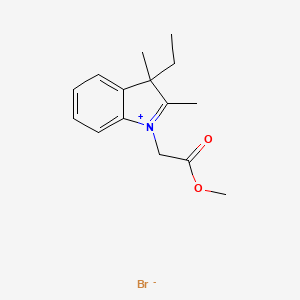

![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
